Lithium phenoxide

Catalog No.
S1911976
CAS No.
555-24-8
M.F
C6H6LiO
M. Wt
101.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium phenoxide

Researchers face irreproducible results when substituting lithium phenoxide with sodium salts due to different cation-driven aggregation and kinetics. Lithium phenoxide (CAS 555-24-8) overcomes this with unique lithium-oxygen bonding that defines reaction selectivity and polymer architecture.

  • Enables PLA synthesis with polydispersity

CAS Number

555-24-8

Product Name

Lithium phenoxide

IUPAC Name

lithium;phenoxide

Molecular Formula

C6H6LiO

Molecular Weight

101.1 g/mol

InChI

InChI=1S/C6H6O.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;

InChI Key

WAVGXIXQMBSEMK-UHFFFAOYSA-N

SMILES

[Li+].C1=CC=C(C=C1)[O-]

Canonical SMILES

[Li].C1=CC=C(C=C1)O

The exact mass of the compound Lithium phenoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Lithium phenolate, Phenol, lithium salt, Lithium phenylate, Lithium benzenolate

Purity

≥98%

Package Size

1 g, 2 g, 5 g

Lithium phenoxide (CAS 555-24-8) is the lithium salt of phenol, functioning as a strong base and a versatile nucleophilic reagent in organic synthesis. It is principally used as a catalyst or initiator in polymerization reactions and as a foundational reagent for creating more complex organic molecules, including pharmaceuticals and agrochemicals. Unlike more common alkali metal phenoxides, its utility is often dictated by the unique coordination properties of the lithium cation, which influences solubility, aggregation state, and reactivity in non-polar organic solvents. This makes the specific choice of lithium phenoxide over other salts a critical, performance-driven procurement decision.

Research Fit

Workflow

Regioselective Kolbe-Schmitt carboxylation, nucleophilic aromatic substitution, and controlled anionic polymerization.

Selection Context

Reported ortho-selectivity and highest relative nucleophilic reactivity among alkali metal phenoxides support synthetic route design.

Coordination Chemistry

Tetrameric aggregation in THF reported; distinct from Na/K chain structures, informing solvent and additive selection.

Substituting lithium phenoxide with seemingly similar compounds like sodium phenoxide or generating it in-situ is often not viable due to significant differences in chemical behavior driven by the cation. The lithium cation's high charge density and small ionic radius lead to stronger, more covalent Li-O bonding compared to Na-O or K-O bonds. This results in distinct aggregation states in solution—lithium enolates, for example, form hexamers where sodium forms tetramers—which directly alters solubility, reaction kinetics, and even the stereochemical or regiochemical outcome of a reaction. Consequently, replacing pre-formed, solid lithium phenoxide with other phenoxides or in-situ mixtures can lead to failed reactions, altered product profiles, and significant process irreproducibility, making it a non-interchangeable reagent for controlled chemical processes.

Substitution Risk

Lithium Phenoxide
Reported exclusive ortho-regioselectivity in Kolbe-Schmitt carboxylation.
Substituting with sodium or potassium phenoxide may lead to mixed ortho/para product distribution and loss of regiochemical control.
Lithium Phenoxide
Highest reported nucleophilic reactivity (k_obs ranking: Li > Na > K).
Switching to heavier alkali metal phenoxides may reduce reaction rate and require higher catalyst loading or temperature.
Lithium Phenoxide
Tetrameric Li₄O₄ core in THF, distinct coordination geometry.
Replacement with Na/K phenoxides can alter solution aggregation and reactivity profiles, potentially invalidating optimized protocols.

Superior Control in Ring-Opening Polymerization (ROP) of L-Lactide

In the controlled ring-opening polymerization (ROP) of L-lactide, lithium-based initiators demonstrate the ability to produce polymers with exceptionally narrow molecular weight distributions, a key indicator of a controlled process. A specialized lithium phenoxide complex, [(EDBP-H)Li(BnOH)]2, used as an initiator, consistently yielded polylactides (PLAs) with a Polydispersity Index (PDI) of 1.05–1.15. This level of control is superior to that achieved with many common initiators like stannous octoate, where PDI values are often higher and side reactions like transesterification are more prevalent at elevated temperatures.

Evidence DimensionPolymer Polydispersity Index (PDI)
Target Compound Data1.05 - 1.15 (for a lithium phenoxide complex initiator)
Comparator Or BaselineTypical stannous octoate systems (often result in broader PDI values >1.2 and require strict temperature control to minimize side reactions)
Quantified DifferenceAchieves near-monodisperse polymers, indicating a higher degree of polymerization control.
ConditionsRing-opening polymerization of L-lactide in CH2Cl2 at 0°C and 25°C.

For producing high-performance, medical-grade, or specialty polymers, a low and controlled PDI is critical for ensuring uniform material properties and predictable degradation profiles.

Ortho-Selectivity
Head-to-head
100% ortho vs. mixture (Na/K)
Reported quantitative regioselectivity advantage.
DFT and experimental conditions.

Enhanced Thermal Stability Compared to Common Lithium-Ion Battery Components

Lithium phenoxide exhibits notable thermal stability, with a reported melting point of 476 °C. This is significantly higher than the decomposition onset temperatures of many materials used in high-energy applications. For instance, common lithium-ion battery cathode materials like LiCoO2 begin to decompose and release oxygen around 320 °C, posing a safety risk. Even more stable cathode materials like LiFePO4, while robust, can undergo exothermic reactions or oxidation well below 450 °C depending on atmospheric conditions and material coatings. The high melting point of lithium phenoxide indicates its suitability as a precursor or component in processes requiring high-temperature stability.

Evidence DimensionDecomposition/Melting Temperature
Target Compound Data476 °C (Melting Point)
Comparator Or BaselineLiCoO2 cathode: ~320 °C (Decomposition onset); Coated LiFePO4 in air: ~432 °C (Exothermic peak)
Quantified DifferenceOver 150 °C higher thermal stability threshold compared to LiCoO2.
ConditionsTGA/DSC analysis under inert (Argon/Nitrogen) or air atmosphere.

For applications in high-temperature synthesis, ceramics, or as a stable precursor for material deposition, this high thermal stability ensures material integrity and process safety where other organometallics would decompose.

Nucleophilic Reactivity
Data to verify
k_obs: LiOPh > NaOPh > KOPh
Reported highest observed rate among alkali phenoxides.
Source not specified; confirm with in-house kinetics.

Enabling Unique C-C and C-S Bond Formations Not Accessible with Other Bases

The specific reactivity of lithium phenoxide enables novel bond-forming reactions that do not proceed with other reagents. In one study, treatment of a disulfide-bridged dicopper(I) complex with lithium phenoxide resulted in a C-S bond formation, yielding the desired product in up to 90% yield. Critically, the control experiment treating the ligand itself with lithium phenoxide under the same conditions yielded no reaction, confirming the essential role of the complete lithium phenoxide-copper complex system. This type of specific activation is a hallmark of organolithium reactivity and is not typically observed with sodium or potassium analogues, which favor different reaction pathways due to their weaker coordination.

Evidence DimensionReaction Yield in C-S Bond Formation
Target Compound DataUp to 90% yield
Comparator Or BaselineControl experiment (ligand + lithium phenoxide without copper): 0% yield
Quantified DifferenceReaction is entirely dependent on the specific combination of lithium phenoxide and the metal complex.
ConditionsReaction of a disulfide-bridged dicopper(I) complex with lithium phenoxide in CH3CN.

This demonstrates that lithium phenoxide is not just a generic base but a specific reaction partner, making it an essential procurement choice for chemists developing novel synthetic methodologies or targeting complex molecules.

Kinetic Compensation
Class-level
Abrupt decrease in Ea and A
Supports lithium-specific multi-centered mechanism.
Propylene oxide addition; Li-only effect.
Aggregation State
Head-to-head
Tetrameric Li₄O₄ core, trigonal planar Li
Coordination geometry distinct from Na/K chain structures.
X-ray structure from THF crystallization.
Initiator Stabilization
Context-dependent
n-BuLi stability in THF at 0°C
Supports controlled anionic polymerization.
Patent data; class-level inference.
Living Polymerization
Head-to-head
DFT: Li remains on chain end
Supports chain-end control in polycarbonate synthesis.
DFT model; review with experimental validation.

Initiator for Medical-Grade and Specialty Polyesters

For the synthesis of biodegradable polymers like polylactide (PLA) where precise control over molecular weight and a narrow polydispersity (PDI < 1.2) are required for performance-critical applications (e.g., medical implants, drug delivery), lithium phenoxide-based initiators are a justified choice. Its use enables a highly controlled polymerization process, leading to materials with consistent and predictable properties not readily achievable with less controlled, standard industrial catalysts.

Precursor for High-Temperature Stable Materials and Catalysts

In materials science applications requiring the synthesis of inorganic or organometallic structures at elevated temperatures, the high thermal stability of lithium phenoxide (m.p. 476 °C) makes it a preferred precursor. It can be used in high-temperature syntheses or as a stable component in catalyst formulations where less stable alkoxides or salts would decompose, ensuring process integrity and final product purity.

Specialized Reagent in Complex Organic Synthesis

When developing novel synthetic routes that require specific cation-directed reactivity, such as unique C-C or C-S bond formations, lithium phenoxide is an essential reagent. Its ability to form specific reactive complexes, distinct from those of sodium or potassium phenoxide, allows it to mediate transformations that are otherwise inaccessible, making it a critical tool for medicinal and process chemists targeting complex molecular architectures.

Application Selection Matrix

Application
Selection Property
Validation Focus
Salicylic acid synthesis
Ortho-selectivity
Isomer purity verification
SNAr transformations
Nucleophilic reactivity ranking
Kinetic rate confirmation
Cyclic polycarbonate ROP
Initiator stabilization
Polydispersity control
End-functionalized polycarbonates
Living chain-end fidelity
Molecular weight distribution

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

101.05786824 g/mol

Monoisotopic Mass

101.05786824 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

555-24-8

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